1-[1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-yl]-4-(2-methoxyphenyl)piperazine
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Overview
Description
1-[1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-yl]-4-(2-methoxyphenyl)piperazine is a complex organic compound that features a combination of heterocyclic structures, including thiophene, piperidine, and piperazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-yl]-4-(2-methoxyphenyl)piperazine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Thiophene Moiety: The 5-chlorothiophene-2-yl group is introduced via a nucleophilic substitution reaction.
Coupling with Piperazine: The final step involves coupling the piperidine intermediate with 2-methoxyphenylpiperazine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-yl]-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly on the thiophene and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to fully saturated derivatives.
Scientific Research Applications
1-[1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-yl]-4-(2-methoxyphenyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting neurological disorders.
Biological Studies: The compound is used in studies exploring its interaction with various biological targets, including receptors and enzymes.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-yl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets. These may include:
Receptors: Binding to neurotransmitter receptors, modulating their activity.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Pathways: Modulation of signaling pathways, affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 1-[1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-yl]-4-(2-chlorophenyl)piperazine
- 1-[1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-yl]-4-(2-hydroxyphenyl)piperazine
Uniqueness
1-[1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-yl]-4-(2-methoxyphenyl)piperazine is unique due to the presence of the methoxy group on the phenyl ring, which can influence its pharmacokinetic properties and biological activity. This structural variation can lead to differences in receptor binding affinity, metabolic stability, and overall efficacy in therapeutic applications.
Properties
IUPAC Name |
1-[1-[(5-chlorothiophen-2-yl)methyl]piperidin-3-yl]-4-(2-methoxyphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClN3OS/c1-26-20-7-3-2-6-19(20)25-13-11-24(12-14-25)17-5-4-10-23(15-17)16-18-8-9-21(22)27-18/h2-3,6-9,17H,4-5,10-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSCVXZOTFEVLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)CC4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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